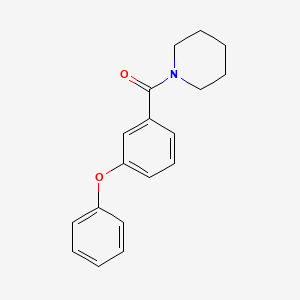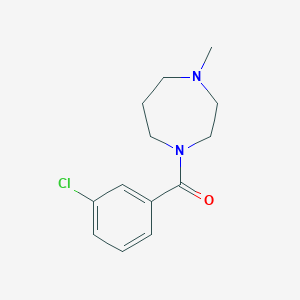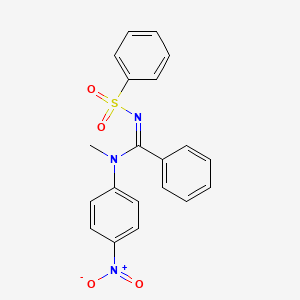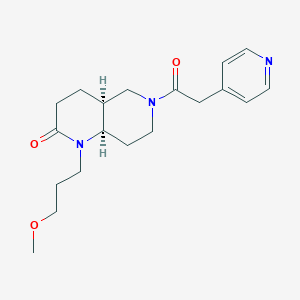
1-(3-phenoxybenzoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenoxybenzoyl)piperidine, commonly known as PBPD, is a synthetic compound that has gained significant interest among researchers due to its potential therapeutic properties. PBPD is a piperidine derivative that has been synthesized via different methods.
Wissenschaftliche Forschungsanwendungen
PBPD has been studied for its potential therapeutic properties, including its use as an anti-inflammatory, anti-tumor, and anti-angiogenic agent. Several studies have shown that PBPD exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reducing the infiltration of immune cells into inflamed tissues. PBPD has also been shown to inhibit the growth of cancer cells and reduce tumor volume in animal models of cancer.
Wirkmechanismus
The mechanism of action of PBPD is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the NF-κB and MAPK pathways. PBPD has been shown to inhibit the phosphorylation of IκBα, a key regulator of the NF-κB pathway, and reduce the expression of several downstream targets of NF-κB, including TNF-α and IL-1β. PBPD has also been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38, key components of the MAPK pathway.
Biochemical and Physiological Effects:
PBPD has been shown to exhibit several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of immune cell infiltration, and the inhibition of cancer cell growth. PBPD has also been shown to reduce the expression of several angiogenic factors, including VEGF and bFGF, and inhibit the formation of new blood vessels, suggesting its potential use as an anti-angiogenic agent.
Vorteile Und Einschränkungen Für Laborexperimente
PBPD has several advantages for lab experiments, including its synthetic accessibility, high purity, and potent anti-inflammatory and anti-tumor activities. However, PBPD also has several limitations, including its poor solubility in water, which may limit its use in in vivo experiments, and its potential toxicity, which requires careful evaluation before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on PBPD, including the evaluation of its potential use as an anti-angiogenic agent, the identification of its molecular targets, and the development of more potent and selective derivatives. Additionally, the evaluation of the pharmacokinetics and toxicity of PBPD in animal models and clinical trials is necessary to determine its potential therapeutic value.
Synthesemethoden
PBPD can be synthesized via different methods, including the reaction of phenoxybenzoic acid with piperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), or by the reaction of piperidine with 3-phenoxybenzoyl chloride. The product is then purified via column chromatography to obtain the pure compound.
Eigenschaften
IUPAC Name |
(3-phenoxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(19-12-5-2-6-13-19)15-8-7-11-17(14-15)21-16-9-3-1-4-10-16/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDQSLVGNYQAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea](/img/structure/B5328601.png)

![N-[3-(4-morpholinyl)propyl]cyclooctanamine](/img/structure/B5328615.png)
![3-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5328624.png)
![2-fluoro-N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)benzamide](/img/structure/B5328638.png)
![4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5328643.png)

![N-[1-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B5328668.png)
![N-cyclopropyl-1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5328670.png)

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5328694.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328701.png)
![4-(3,4-difluorobenzyl)-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5328703.png)
![4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B5328711.png)